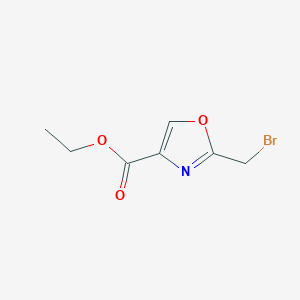

Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate

Description

Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate is a halogenated oxazole derivative characterized by a bromomethyl (-CH2Br) substituent at the 2-position of the oxazole ring and an ethyl ester group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions, nucleophilic substitutions, and the preparation of bioactive molecules. Its bromomethyl group enhances reactivity, making it valuable for alkylation or further functionalization .

Properties

IUPAC Name |

ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO3/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZIBTYIZFDYCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348874 | |

| Record name | ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142841-00-7 | |

| Record name | ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate typically involves the bromination of a suitable precursor. One common method is the bromination of ethyl 2-methyl-1,3-oxazole-4-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, greener solvents and catalysts may be employed to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Cross-Coupling Reactions: The bromomethyl group can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are used in solvents such as toluene or ethanol.

Major Products

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Elimination Reactions: Alkenes are the primary products.

Cross-Coupling Reactions: Various biaryl and alkyl-aryl compounds are formed.

Scientific Research Applications

Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate is a chemical compound with a bromomethyl group at the 2-position of the oxazole ring and a carboxylate functional group at the 4-position. It belongs to the oxazole family, known for its diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is C₆H₆BrNO₄, and its molecular weight is approximately 220.02 g/mol.

Scientific Research Applications

Anticancer Research: this compound has demonstrated promising biological activities, especially in anticancer research. Studies indicate that compounds with similar structures exhibit potent cytotoxic effects against various human cancer cell lines, including lung, kidney, and breast cancers. The mechanism of action may involve interactions with cellular targets such as tubulin and cyclin-dependent kinases (CDK), which are crucial for cell division and proliferation. Molecular docking studies suggest that its structure allows for binding to targets involved in cell cycle regulation and apoptosis pathways. These interactions may contribute to its observed anticancer properties and warrant further investigation into its mechanism of action.

Organic Synthesis and Medicinal Chemistry: this compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its derivatives have been explored for their potential therapeutic applications in treating various diseases due to their biological activity against cancer and other conditions. Additionally, this compound can be utilized in the development of novel pharmaceuticals and agrochemicals. The presence of the bromine atom enhances its nucleophilicity and potential interactions with biological molecules.

Protein Modification: Ethyl 2-(bromomethyl)acrylate can be used for selective reactivity with cysteine residues via its α-bromo-methylene functional group . Cysteine residues represent an attractive anchoring residue due to their low proteomic abundance and their high reactivity at physiological pH, enabling rapid and selective modification on unprotected peptides and proteins .

Analogs The table below shows some structural analogs of this compound:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| This compound | Bromomethyl group | Higher reactivity due to bromine |

| Ethyl 2-(iodomethyl)-1,3-oxazole-4-carboxylate | Iodomethyl group | Increased nucleophilicity |

| Ethyl 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate | Hydroxymethyl group | Potential for hydrogen bonding interactions |

| Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate | Chloromethyl group | allows for diverse chemical modifications |

Mechanism of Action

The mechanism of action of Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of new bonds. This reactivity is exploited in various synthetic transformations and biological modifications .

Comparison with Similar Compounds

Structural and Functional Variations

The table below summarizes key structural differences and properties of Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate and related compounds:

| Compound Name | CAS Number | Molecular Formula | Substituent Position | Halogen Type | Ester Group | Molecular Weight (g/mol) |

|---|---|---|---|---|---|---|

| This compound | Not provided | C7H8BrNO3 | 2-(bromomethyl) | Bromine | Ethyl | 238.05 |

| Ethyl 2-bromo-1,3-oxazole-4-carboxylate | 460081-20-3 | C6H6BrNO3 | 2-bromo | Bromine | Ethyl | 220.03 |

| Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate | 391248-23-0 | C12H10BrNO3 | 2-(4-bromophenyl) | Bromine | Ethyl | 296.13 |

| Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate | 68683-09-0 | C7H8ClNO3 | 2-(chloromethyl) | Chlorine | Ethyl | 189.60 |

| Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate | Not provided | C13H12BrNO4 | 5-bromo, 2-phenyl | Bromine | Ethyl | 326.15 |

| Ethyl 2-bromothiazole-4-carboxylate | 100367-77-9 | C6H6BrNO2S | 2-bromo (thiazole) | Bromine | Ethyl | 236.09 |

Key Observations:

Substituent Position and Reactivity :

- Bromine at the 2-(bromomethyl) position (target compound) enables nucleophilic substitution (e.g., SN2) more readily than bromine directly on the oxazole ring (e.g., Ethyl 2-bromo-1,3-oxazole-4-carboxylate) .

- In Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, bromine on the phenyl ring introduces resonance effects, reducing direct reactivity compared to bromomethyl .

Halogen Type :

- Chlorine in Ethyl 2-(chloromethyl)-... is a poorer leaving group than bromine, making the chloromethyl derivative less reactive in substitution reactions .

Ester Group Variation :

- Ethyl esters (vs. methyl) generally exhibit higher lipophilicity and slower hydrolysis rates, influencing bioavailability and synthetic applications .

Heterocycle Core :

- Thiazole derivatives (e.g., Ethyl 2-bromothiazole-4-carboxylate) are more electron-deficient than oxazoles due to sulfur’s electronegativity, altering their reactivity in aromatic substitutions .

Physicochemical Properties

- Melting Points : Brominated phenyl derivatives (e.g., Ethyl 2-(4-bromophenyl)-..., m.p. ~126–128°C) have higher melting points than bromomethyl analogs due to increased molecular symmetry and intermolecular interactions .

- Solubility : Ethyl esters generally show better organic solvent solubility (e.g., ethyl acetate, THF) than methyl esters, aiding in purification .

Biological Activity

Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₆BrN₃O₄

- Molecular Weight : Approximately 220.02 g/mol

- Structural Features : The compound features a bromomethyl group at the 2-position of the oxazole ring and a carboxylate functional group at the 4-position, which contribute to its reactivity and biological activity .

This compound exhibits its biological effects through several mechanisms:

- Cytotoxicity : Studies indicate that this compound demonstrates potent cytotoxic effects against various human cancer cell lines, including those derived from lung, kidney, and breast cancers. The mechanism may involve interactions with critical cellular targets such as tubulin and cyclin-dependent kinases (CDKs), which are essential for cell division and proliferation.

- Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic pathways and oxidative stress responses. This interaction may lead to enzyme inhibition or activation, influencing cellular functions and signaling pathways.

- Molecular Docking Studies : Computational studies suggest that this compound can bind to targets involved in cell cycle regulation and apoptosis pathways, further supporting its potential as an anticancer agent.

Biological Activities

The biological activities associated with this compound include:

- Anticancer Activity : The compound has shown significant promise in anticancer research, with studies indicating its ability to induce apoptosis in cancer cells through multiple pathways.

- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity against various pathogens, although specific mechanisms remain to be fully elucidated.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Cytotoxic effects on lung, kidney, breast cancer cells | |

| Enzyme Interaction | Modulation of metabolic enzymes | |

| Antimicrobial | Potential activity against various pathogens |

Case Study: Anticancer Efficacy

In a study assessing the anticancer efficacy of this compound on human cancer cell lines, the compound exhibited IC50 values in the low micromolar range across several tested lines. The study highlighted the compound's ability to disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.

Q & A

Q. Q1. What are the common synthetic routes for Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate, and how do reaction conditions affect yield?

Methodological Answer: The compound is typically synthesized via bromination of preformed oxazole intermediates. For example:

- Step 1: Ethyl oxazole-4-carboxylate derivatives are synthesized by reacting substituted benzamides with ethyl bromopyruvate in a toluene/dioxane (1:1) solvent system under reflux (24 h, 50% yield) .

- Step 2: Bromination using N-bromosuccinimide (NBS) in inert solvents (e.g., DCM) at room temperature (72 h, 85% yield) .

Key Variables:

- Solvent Choice: Polar aprotic solvents (e.g., dioxane) enhance reactivity but may require longer reflux times.

- Stoichiometry: Excess NBS (1.5–2 eq.) ensures complete bromination while minimizing di-substitution by-products.

Q. Q2. What purification techniques are effective for isolating this compound, and how do solvent systems influence purity?

Methodological Answer:

- Silica Gel Chromatography: Petroleum ether/ethyl acetate (96:4 to 97:3) effectively separates brominated products from unreacted starting materials .

- Crystallization: Ethyl acetate/n-hexane mixtures yield high-purity crystals (m.p. 126–128°C) .

Critical Considerations:

- Solvent Polarity: Higher ethyl acetate ratios improve resolution of polar by-products (e.g., over-brominated derivatives).

- TLC Monitoring: Rf values of 0.3–0.5 (petroleum ether:ethyl acetate = 9:1) confirm reaction progress .

Advanced Bromination Optimization

Q. Q3. How can researchers optimize bromination steps to improve efficiency and minimize side products?

Methodological Answer:

- Catalyst Screening: Lewis acids (e.g., AIBN) accelerate radical bromination but may require strict temperature control .

- By-Product Mitigation: Use of anhydrous solvents prevents hydrolysis of the bromomethyl group. Excess NBS (1.5 eq.) minimizes residual starting material .

Example Protocol:

- Add NBS (1.5 eq.) to a stirred solution of ethyl oxazole-4-carboxylate in DCM at 0°C. Warm to room temperature gradually (72 h) .

Advanced Characterization

Q. Q4. What spectroscopic methods are used for characterization, and how to interpret key data?

Methodological Answer:

Q. Q5. How to address the instability of the bromomethyl group during storage or reactions?

Methodological Answer:

- Storage: Store at –20°C under argon to prevent radical decomposition .

- Reaction Design: Avoid protic solvents (e.g., water, alcohols) to suppress nucleophilic substitution. Use anhydrous DCM or THF for functionalization .

Advanced Functionalization

Q. Q6. What strategies are used to functionalize the oxazole ring for drug discovery?

Methodological Answer:

- Suzuki Coupling: Replace bromine with aryl/heteroaryl groups using Pd catalysts and boronic acids (e.g., 3-hydroxyphenylboronic acid, 85% yield) .

- Nucleophilic Substitution: React with amines or thiols to generate sulfonamide or thioether derivatives .

Example: Ethyl 2-(3-hydroxyphenyl)-1,3-oxazole-4-carboxylate synthesized via Suzuki coupling (CAS: 460081-20-3) .

Data Contradiction Analysis

Q. Q7. How to resolve contradictions in reported synthetic yields or by-products?

Methodological Answer:

- Reproducibility Checks: Verify solvent purity, reagent freshness (NBS degrades upon moisture exposure), and inert reaction conditions .

- By-Product Identification: Use LC-MS to detect di-brominated species (e.g., ethyl 2,5-dibromo-oxazole-4-carboxylate) and adjust NBS stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.